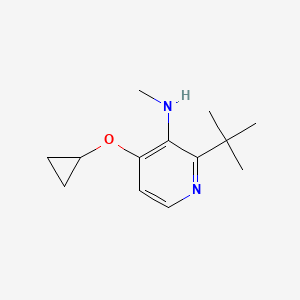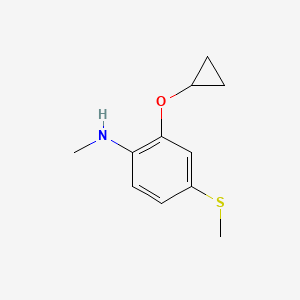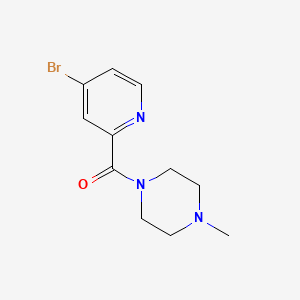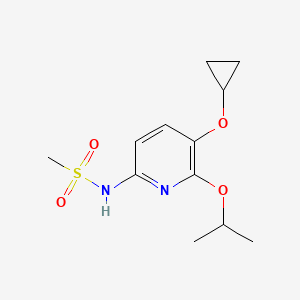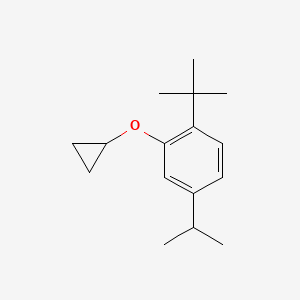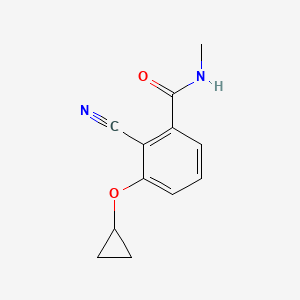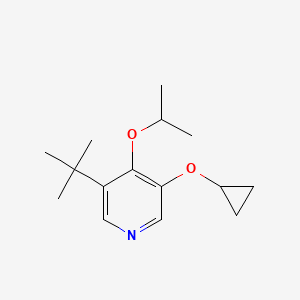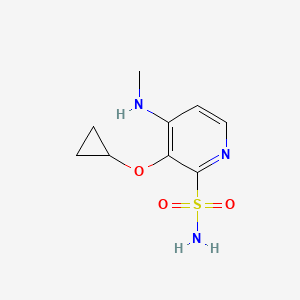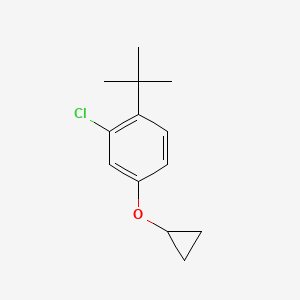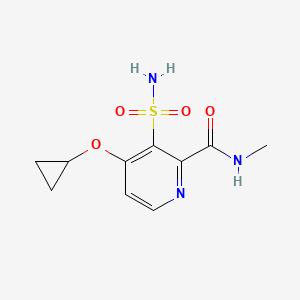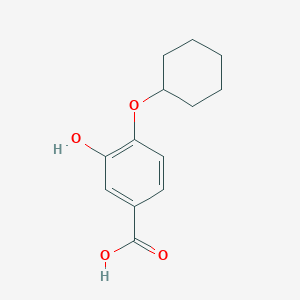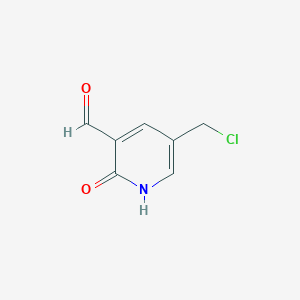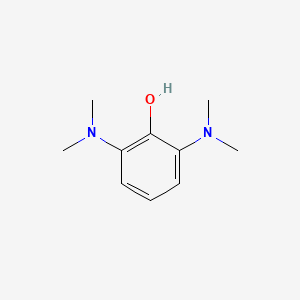
2,6-Bis(dimethylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(dimethylamino)phenol is an organic compound with the molecular formula C12H20N2O. It is a phenolic compound characterized by the presence of two dimethylamino groups attached to the benzene ring at the 2 and 6 positions. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Bis(dimethylamino)phenol can be synthesized through several methods. One common synthetic route involves the reaction of phenol with formaldehyde and dimethylamine. The reaction typically occurs under basic conditions, where phenol is first deprotonated to form phenoxide, which then reacts with formaldehyde to form a hydroxymethyl intermediate. This intermediate subsequently reacts with dimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(dimethylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used as an antioxidant in the stabilization of lubricants and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(dimethylamino)phenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
- 2,4,6-Tris(dimethylaminomethyl)phenol
- Phenol, 2-(dimethylamino)-
Uniqueness
2,6-Bis(dimethylamino)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
2,6-bis(dimethylamino)phenol |
InChI |
InChI=1S/C10H16N2O/c1-11(2)8-6-5-7-9(10(8)13)12(3)4/h5-7,13H,1-4H3 |
Clave InChI |
NEYJHPGWCFIKBJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=CC=C1)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


